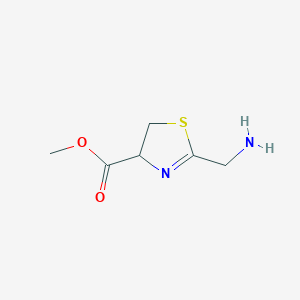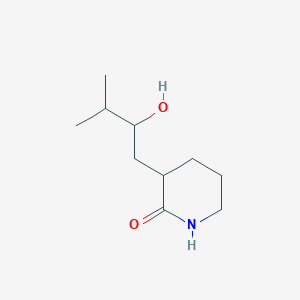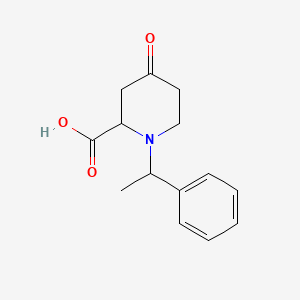![molecular formula C9H20N2O B13218017 (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a methyl(propan-2-yl)amino group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: The piperidine derivative undergoes a substitution reaction with methyl(propan-2-yl)amine under controlled conditions to introduce the amino group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biology: Employed in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-[Methyl(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Methyl(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl(propan-2-yl)amino group, which confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3S,4S)-3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
VAKPLINBIYRIPZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)N(C)[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CC(C)N(C)C1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)

![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
